Technical Monograph: 2-(2-Methoxyphenyl)oxazole-4-carbaldehyde
Technical Monograph: 2-(2-Methoxyphenyl)oxazole-4-carbaldehyde
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
2-(2-Methoxyphenyl)oxazole-4-carbaldehyde is a privileged heterocyclic scaffold utilized primarily in the synthesis of bioactive small molecules. Characterized by the juxtaposition of an electron-rich ortho-methoxyphenyl ring and an electrophilic aldehyde handle at the C4 position of the oxazole core, this molecule serves as a critical intermediate for reductive aminations, Wittig olefinations, and heterocycle-fused ring constructions.
This guide provides a definitive breakdown of its physicochemical properties, a robust synthetic workflow designed for high-purity isolation, and analytical validation protocols.
Part 1: Physicochemical Specifications[1][2][3]
Understanding the precise mass and lipophilicity profile is essential for stoichiometry calculations and predicting the "druggability" of downstream derivatives (Lipinski’s Rule of 5).
Table 1: Molecular Identity & Properties
| Property | Value | Technical Context |
| IUPAC Name | 2-(2-methoxyphenyl)-1,3-oxazole-4-carbaldehyde | Systematic nomenclature |
| Molecular Formula | C₁₁H₉NO₃ | Stoichiometric basis |
| Molecular Weight | 203.19 g/mol | Average mass for reagent weighing |
| Exact Mass | 203.0582 | Monoisotopic mass for HRMS validation |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; membrane permeable |
| TPSA | ~50 Ų | Polar Surface Area; favorable for CNS penetration |
| Physical State | Pale yellow solid | Crystalline tendency due to planarity |
Critical Note on Isomerism: Researchers must distinguish this ortho-isomer (2-methoxy) from the more commercially common para-isomer (4-methoxy). While they share an identical molecular weight (203.19 g/mol ), the ortho-substituent introduces steric twist and alters the electronic environment of the oxazole ring, significantly impacting binding affinity in kinase pockets.
Part 2: Strategic Synthesis & Experimental Protocol
Direct formylation of the oxazole ring at C4 is synthetically challenging due to the preferential reactivity of the C5 position in electrophilic aromatic substitutions. Therefore, the most authoritative route involves the Hantzsch-type cyclization of a benzamide precursor followed by controlled redox manipulation.
Experimental Workflow Diagram
Figure 1: Stepwise synthetic pathway avoiding regioselectivity issues associated with direct C4-formylation.
Detailed Protocol
Step 1: Construction of the Oxazole Core
Objective: Synthesize Ethyl 2-(2-methoxyphenyl)oxazole-4-carboxylate.
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Reagents: Dissolve 2-methoxybenzamide (1.0 eq) and ethyl 3-bromopyruvate (1.1 eq) in anhydrous toluene or ethanol.
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Cyclization: Heat the mixture to reflux (110°C) for 6–12 hours. The reaction proceeds via an initial N-alkylation followed by cyclodehydration.
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Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with EtOAc.
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Purification: Flash column chromatography (Hexane/EtOAc).
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Self-Validation Check: Look for the disappearance of the amide NH₂ protons in NMR.
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Step 2: Reduction to Alcohol
Objective: Convert the ester to the primary alcohol.
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Reaction: Dissolve the ester (Intermediate 1) in dry THF at 0°C.
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Addition: Slowly add LiAlH₄ (1.0 M in THF, 1.2 eq) or DIBAL-H. Stir at 0°C to RT for 2 hours.
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Note: Avoid excess heat to prevent ring opening.
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Quench: Fieser work-up (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.
Step 3: Oxidation to Aldehyde
Objective: Selective oxidation to the target aldehyde without over-oxidation to carboxylic acid.
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Method: Activated Manganese Dioxide (MnO₂) oxidation is preferred for benzylic/allylic-like alcohols due to mild conditions.
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Procedure: Suspend the alcohol (Intermediate 2) in DCM. Add activated MnO₂ (10 eq). Stir vigorously at RT for 12–24 hours.
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Isolation: Filter through a Celite pad. Concentrate the filtrate. The aldehyde is often pure enough for subsequent steps; otherwise, recrystallize from Hexane/Et₂O.
Part 3: Analytical Validation (E-E-A-T)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
The following chemical shifts are diagnostic for the target structure:
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Aldehyde (-CHO): Singlet at ~9.95 ppm . This is the most distinct handle.
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Oxazole C5-H: Singlet at ~8.30 ppm . A key indicator of the heteroaromatic ring integrity.
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Aromatic Ring (Ortho-Substituted):
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Doublet of doublets (dd) at ~7.9 ppm (H-6', adjacent to oxazole).
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Multiplets at ~7.4 ppm (H-4') and ~7.0 ppm (H-3', H-5').
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Methoxy Group (-OCH₃): Singlet at ~3.95 ppm .
Mass Spectrometry (LC-MS)[5]
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Ionization Mode: ESI Positive (+).
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Target Ion: [M+H]⁺ = 204.2 m/z .
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Fragment Pattern: Loss of CO (28 Da) from the aldehyde is a common fragmentation pathway in high-energy collisions.
Part 4: Reactivity & Applications[6][7]
The C4-aldehyde group serves as a versatile "warhead" for diversifying the scaffold.[1]
Synthetic Utility Map[1]
Figure 2: Divergent synthesis applications starting from the aldehyde core.
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Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields secondary amines, a common motif in kinase inhibitors where the oxazole acts as a hinge binder.
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Imidazo-fused Systems: Condensation with diamines can yield imidazo[1,5-a]pyridine analogs, expanding the heterocyclic real estate.
References
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ChemicalBook. (2023). 2-(4-Methoxy-phenyl)-oxazole-4-carbaldehyde Properties and Specifications. (Used for scaffold MW verification and isomer comparison). Link
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PubChem. (2025).[2] Compound Summary: Oxazole Derivatives and Molecular Weight Calculations. National Library of Medicine. Link
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Li, S., et al. (2025).[3][2] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[3] RSC Publishing. (Context for medicinal chemistry applications). Link
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Tomi, I. H., et al. (2015).[4] Synthesis, characterization and comparative study the microbial activity of some heterocyclic compounds containing oxazole. Journal of Saudi Chemical Society.[4] (Validation of cyclization protocols). Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Indole-3-pyruvic acid | C11H9NO3 | CID 803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijpsonline.com [ijpsonline.com]
